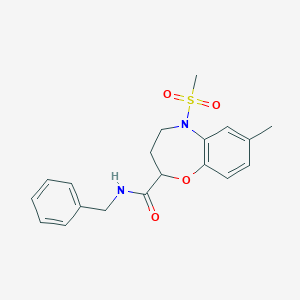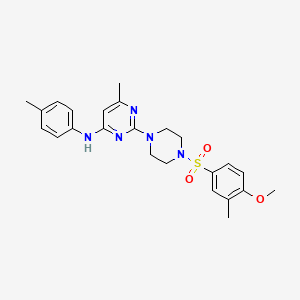![molecular formula C24H30N4O3S B11237500 (4-benzylpiperazin-1-yl)[3-methyl-4-(2-methylpropyl)-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl]methanone](/img/structure/B11237500.png)
(4-benzylpiperazin-1-yl)[3-methyl-4-(2-methylpropyl)-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-BENZYL-1-PIPERAZINYL)(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE is a complex organic compound that features a piperazine ring, a benzothiadiazine ring, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYL-1-PIPERAZINYL)(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE typically involves multi-step organic reactionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process and ensuring consistency in the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4-BENZYL-1-PIPERAZINYL)(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature and solvent, are tailored to the specific reaction to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-BENZYL-1-PIPERAZINYL)(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for binding studies or as a probe for investigating biochemical pathways .
Medicine
In medicine, (4-BENZYL-1-PIPERAZINYL)(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable products .
Mecanismo De Acción
The mechanism of action of (4-BENZYL-1-PIPERAZINYL)(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzothiadiazine derivatives and piperazine-containing molecules. Examples include:
- (4-BENZYL-1-PIPERAZINYL)(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE
- (4-BENZYL-1-PIPERAZINYL)(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE
Uniqueness
What sets (4-BENZYL-1-PIPERAZINYL)(4-ISOBUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)METHANONE apart is its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C24H30N4O3S |
|---|---|
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
(4-benzylpiperazin-1-yl)-[3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-7-yl]methanone |
InChI |
InChI=1S/C24H30N4O3S/c1-18(2)16-28-19(3)25-32(30,31)23-15-21(9-10-22(23)28)24(29)27-13-11-26(12-14-27)17-20-7-5-4-6-8-20/h4-10,15,18H,11-14,16-17H2,1-3H3 |
Clave InChI |
YBIBGYSWEOBTPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11237421.png)

![N-[4-(acetylamino)phenyl]-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide](/img/structure/B11237434.png)
![N-(4-methoxyphenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide](/img/structure/B11237466.png)
![N-(4-butylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11237470.png)


![2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11237487.png)
![N-(2-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11237490.png)

![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11237504.png)
![2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11237505.png)
![N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11237512.png)
![N-(2,5-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11237518.png)
